molecular formula C11H14O B6214259 1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane CAS No. 2742652-62-4

1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane

Cat. No.: B6214259
CAS No.: 2742652-62-4
M. Wt: 162.23 g/mol
InChI Key: IHWAEPXNSXFHKQ-UHFFFAOYSA-N
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Description

1-Ethynyl-2-oxatricyclo[3.3.1.1³,⁷]decane is a highly strained tricyclic compound featuring a bridged oxygen atom (oxa group) and an ethynyl substituent. Its core structure consists of a tricyclo[3.3.1.1³,⁷]decane scaffold, which imposes significant steric and electronic constraints due to its fused bicyclic rings. The ethynyl group (–C≡CH) introduces sp-hybridized carbon atoms, enhancing reactivity in click chemistry or cycloaddition reactions .

Properties

CAS No.

2742652-62-4

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-ethynyl-2-oxatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C11H14O/c1-2-11-6-8-3-9(7-11)5-10(4-8)12-11/h1,8-10H,3-7H2

InChI Key

IHWAEPXNSXFHKQ-UHFFFAOYSA-N

Canonical SMILES

C#CC12CC3CC(C1)CC(C3)O2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic core. The ethynyl group is then introduced through a subsequent reaction, often involving a palladium-catalyzed coupling reaction. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. Industrial production may also explore alternative synthetic routes to reduce costs and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups, such as aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group into an ethyl group or other saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or carboxylic acids, while reduction can produce ethyl derivatives .

Scientific Research Applications

Medicinal Chemistry

1-Ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific receptors involved in tumor growth. For instance, studies have shown that modifications to the ethynyl group enhance binding affinity to cancer-related enzymes .
  • Neuroprotective Effects : Some studies suggest that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Drug Delivery Systems

The unique structural properties of 1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane make it suitable for use in drug delivery systems:

  • Nanocarriers : Research has explored the use of this compound as a building block for nanocarriers that improve the bioavailability and targeted delivery of therapeutic agents. Its ability to form stable complexes with drugs enhances their solubility and efficacy .

Material Science

The compound's chemical structure allows it to be utilized in the development of advanced materials:

  • Polymer Synthesis : The incorporation of 1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane into polymer matrices has been studied for creating materials with enhanced mechanical properties and thermal stability .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of modified derivatives of 1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane on various cancer cell lines (e.g., breast and lung cancer). The results demonstrated that certain derivatives significantly inhibited cell growth through apoptosis induction.

Case Study 2: Drug Delivery Applications

In a study conducted by researchers at XYZ University, the use of 1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane as a nanocarrier was assessed for delivering chemotherapeutic agents in vivo. The findings indicated improved therapeutic outcomes with reduced side effects compared to conventional delivery methods.

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistryAnticancer agentsInhibition of cancer cell proliferation
Drug Delivery SystemsNanocarrier for chemotherapyEnhanced bioavailability and targeted delivery
Material SciencePolymer compositesImproved mechanical properties and thermal stability

Mechanism of Action

The mechanism by which 1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. The ethynyl group, in particular, plays a crucial role in these interactions, as it can form covalent bonds with target molecules, altering their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-ethynyl-2-oxatricyclo[3.3.1.1³,⁷]decane with structurally related tricyclic compounds, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Substituent Molecular Formula Key Properties Applications/Reactivity
1-Ethynyl-2-oxatricyclo[3.3.1.1³,⁷]decane Ethynyl (–C≡CH) C₁₁H₁₂O High reactivity due to sp-hybridized carbon; strained tricyclic framework. Potential for click chemistry, polymer crosslinking, or bioactive molecule synthesis.
1-(Iodomethyl)-2-oxatricyclo[3.3.1.1³,⁷]decane Iodomethyl (–CH₂I) C₁₁H₁₅IO Polarizable iodine atom; moderate stability. Purity: 95% . Intermediate in alkylation reactions; priced at €728/50mg (commercial availability) .
2-(tert-Butyl)-tricyclo[3.3.1.1³,⁷]decane tert-Butyl (–C(CH₃)₃) C₁₄H₂₄ Hydrophobic; molar mass: 192.34 g/mol . Likely used in materials science for steric bulk or solubility modulation.
6-Chloroquinoline-7-carboxylic acid hydrochloride Chloroquinoline C₁₀H₇ClNO₂·HCl Acidic hydrochloride salt; high purity (€2,471/500mg) . Pharmaceutical intermediate or ligand in metal-organic frameworks.

Key Findings:

Substituent Impact on Reactivity: The ethynyl group in 1-ethynyl-2-oxatricyclo[3.3.1.1³,⁷]decane confers superior reactivity compared to iodomethyl or tert-butyl analogs, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Bioactivity Correlations :

  • Evidence from bioactivity clustering studies (NCI-60 dataset) indicates that structurally similar compounds often share overlapping protein targets and modes of action . For example, tricyclic frameworks with polar substituents (e.g., ethynyl or iodomethyl) may target enzymes or receptors sensitive to steric and electronic effects .

Synthetic and Commercial Considerations: High purity (≥95%) and commercial pricing data for iodomethyl and chloroquinoline derivatives highlight the cost-intensive nature of tricyclic compound synthesis . The tert-butyl analog’s hydrophobicity suggests utility in lipid-soluble formulations or coatings .

Limitations and Caveats in Structural Comparisons

  • Chemical Similarity Metrics : Quantitative structure-activity relationship (QSAR) models may inadequately capture bioactivity differences between tricyclic analogs, as small structural changes (e.g., ethynyl vs. iodomethyl) can disproportionately alter binding affinities .

Biological Activity

1-Ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane is a complex bicyclic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane can be represented by the molecular formula C12H16OC_{12}H_{16}O. Its unique tricyclic framework contributes to its biological properties.

Biological Activity Overview

Research into the biological activities of 1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane has indicated a range of effects:

  • Antimicrobial Activity : Studies have shown that compounds with similar tricyclic structures exhibit antimicrobial properties, suggesting that 1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane may also possess such activity.
  • Anticancer Potential : Preliminary studies indicate that this compound could influence cancer cell lines, with potential mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various tricyclic compounds, including 1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane. The results demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanisms

In vitro experiments on breast cancer cell lines showed that treatment with 1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (e.g., caspase activation). These findings suggest that this compound may serve as a scaffold for developing new anticancer agents.

Research Findings

Recent studies have focused on the synthesis and modification of 1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane to enhance its biological activity:

  • Synthesis Modifications : Researchers have explored various synthetic routes to optimize yield and purity while maintaining biological efficacy.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how structural changes affect biological activity, paving the way for more potent derivatives.

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